molecular formula C18H21NO3 B2705543 3-(Adamantane-1-carbonylamino)benzoic acid CAS No. 62144-91-6

3-(Adamantane-1-carbonylamino)benzoic acid

Cat. No.: B2705543
CAS No.: 62144-91-6
M. Wt: 299.37
InChI Key: APRRQXIRIJHKOQ-UHFFFAOYSA-N
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Description

3-(Adamantane-1-carbonylamino)benzoic acid is a compound that features an adamantane moiety linked to a benzoic acid derivative. Adamantane is a highly symmetrical and rigid polycyclic hydrocarbon, known for its stability and unique structural properties. The incorporation of adamantane into various compounds often enhances their stability and bioavailability, making them valuable in pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantane-1-carbonylamino)benzoic acid typically involves the reaction of adamantane-1-carbonyl chloride with 3-aminobenzoic acid. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Adamantane-1-carbonylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The carbonyl group in the adamantane moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(Adamantane-1-carbonylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of 3-(Adamantane-1-carbonylamino)benzoic acid involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The benzoic acid derivative can interact with enzymes or receptors, modulating their activity. This dual functionality makes the compound a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Adamantane-1-carboxylic acid: Similar in structure but lacks the benzoic acid moiety.

    3-Aminobenzoic acid: Similar in structure but lacks the adamantane moiety.

    Adamantane-1-carbonyl chloride: A precursor in the synthesis of 3-(Adamantane-1-carbonylamino)benzoic acid.

Uniqueness

This compound is unique due to the combination of the adamantane and benzoic acid moieties. This combination imparts both stability and bioavailability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-16(21)14-2-1-3-15(7-14)19-17(22)18-8-11-4-12(9-18)6-13(5-11)10-18/h1-3,7,11-13H,4-6,8-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRRQXIRIJHKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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